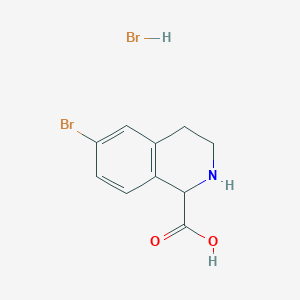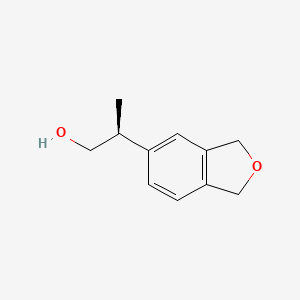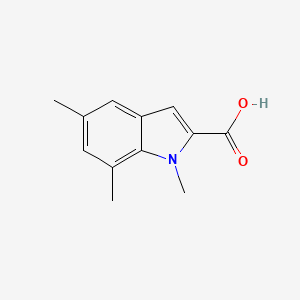
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It appears as an off-white to yellow to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI code for this compound is 1S/C10H10BrNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . More detailed structural information can be found on chemical databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.56 and it appears as a white solid .科学的研究の応用
Scientific Research Applications of "6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrobromide"
Natural Product Synthesis and Analysis
- Brominated tetrahydroisoquinolines, related to the compound , have been found in natural products like the red alga Rhodomela confervoides, showcasing their occurrence in marine organisms and potential for diverse biological activities (Ma et al., 2007).
Synthesis Techniques and Chirality
- Advanced synthesis methods have been developed for enantiopure derivatives of tetrahydroisoquinoline carboxylic acid, crucial for the creation of modulators of nuclear receptors, including the liver X receptor (Forró et al., 2016).
Molecular Modification and Derivative Synthesis
- Studies demonstrate the synthesis of novel quinolone analogs, illustrating the versatility of the tetrahydroisoquinoline structure in creating diverse molecular frameworks (Kurasawa et al., 2014).
Application in Medicinal Chemistry
- Tetrahydroisoquinoline derivatives have shown promise as opioid peptide mimics, suggesting their potential in developing new analgesic or opioid receptor-targeting drugs (Sperlinga et al., 2005).
Biological Applications and Drug Development
- Certain tetrahydroisoquinoline carboxylic acid derivatives have been identified for increasing chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, hinting at their potential in treating cystic fibrosis (Hirth et al., 2005).
Potential as Local Anesthetics
- A recent study evaluated the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, indicating the potential medical application of tetrahydroisoquinoline derivatives in anesthesia (Azamatov et al., 2023).
Applications in Organic Chemistry
- The compound's analogs have been used in diverse organic synthesis procedures, demonstrating its versatility in the creation of complex organic molecules (Wong et al., 2013).
特性
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.BrH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPCVGUSVCUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)


![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

